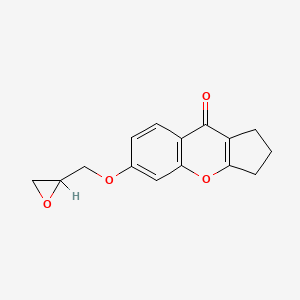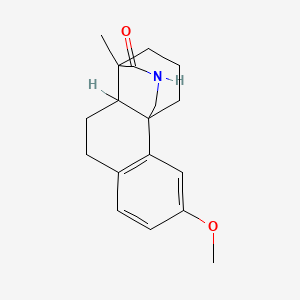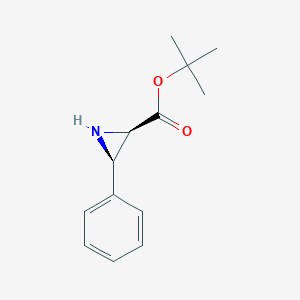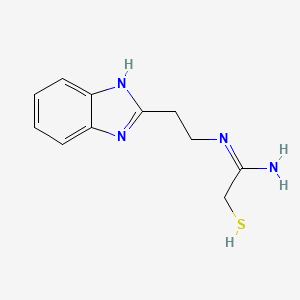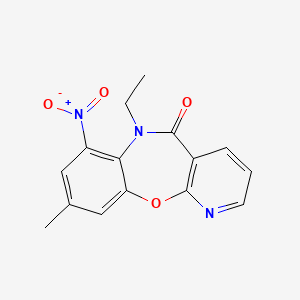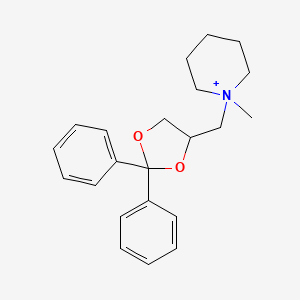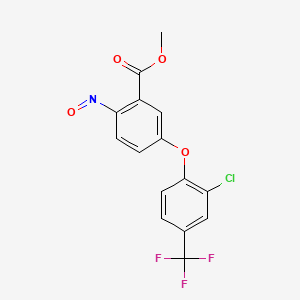
(2-Benzylsulfanylethylideneamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzylsulfanylethylideneamino)urea is an organic compound with the molecular formula C({10})H({13})N(_{3})OS It is characterized by the presence of a benzylsulfanyl group attached to an ethylideneamino moiety, which is further connected to a urea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylsulfanylethylideneamino)urea typically involves the reaction of benzyl mercaptan with an appropriate ethylideneamino precursor, followed by the introduction of a urea group. One common method includes:
Step 1 Formation of the Ethylideneamino Intermediate:
Step 2 Introduction of the Urea Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Benzylsulfanylethylideneamino)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethylideneamino moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH({4})) are employed.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2-Benzylsulfanylethylideneamino)urea is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable scaffold in medicinal chemistry.
Medicine
Research is ongoing to explore the therapeutic potential of this compound derivatives. These compounds could serve as lead molecules for the development of new drugs targeting specific biological pathways.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of (2-Benzylsulfanylethylideneamino)urea and its derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of the benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the urea moiety can form hydrogen bonds with biological targets, stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methylsulfanylethylideneamino)urea
- (2-Phenylsulfanylethylideneamino)urea
- (2-Benzylsulfanylethylideneamino)thiourea
Uniqueness
(2-Benzylsulfanylethylideneamino)urea is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a distinct and valuable compound for various applications.
Propiedades
Número CAS |
6304-91-2 |
|---|---|
Fórmula molecular |
C10H13N3OS |
Peso molecular |
223.30 g/mol |
Nombre IUPAC |
(2-benzylsulfanylethylideneamino)urea |
InChI |
InChI=1S/C10H13N3OS/c11-10(14)13-12-6-7-15-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,11,13,14) |
Clave InChI |
YUGJTRXFJHXFFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
